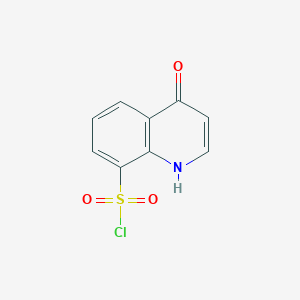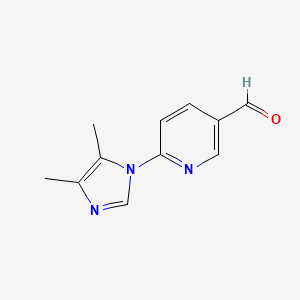
6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is substituted with two methyl groups at positions 4 and 5, while the pyridine ring is substituted with a formyl group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can often be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base to deprotonate the imidazole ring.
Major Products
Oxidation: 6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carboxylic acid.
Reduction: 6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-methanol.
Substitution: Various substituted imidazole derivatives.
科学研究应用
6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the development of new materials, such as polymers and catalysts.
作用机制
The mechanism of action of 6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The imidazole ring can coordinate with metal ions, making it useful in catalysis and materials science. The formyl group can participate in various chemical reactions, allowing the compound to be modified for specific applications.
相似化合物的比较
Similar Compounds
6-(1H-Imidazol-1-YL)pyridine-3-carbaldehyde: Lacks the methyl groups on the imidazole ring.
6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-2-carbaldehyde: The formyl group is at position 2 on the pyridine ring.
4,5-Dimethyl-1H-imidazole: Lacks the pyridine ring and formyl group.
Uniqueness
6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde is unique due to the presence of both the imidazole and pyridine rings, as well as the specific substitution pattern
属性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
6-(4,5-dimethylimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c1-8-9(2)14(7-13-8)11-4-3-10(6-15)5-12-11/h3-7H,1-2H3 |
InChI 键 |
HIRPPOYXYQWKOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C=N1)C2=NC=C(C=C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


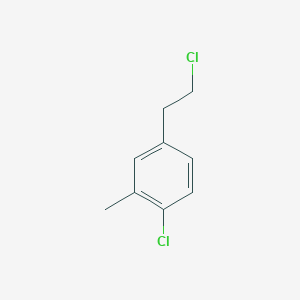
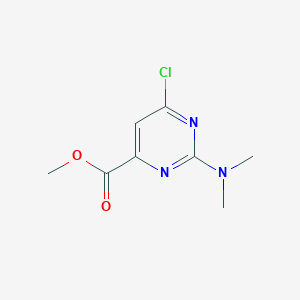
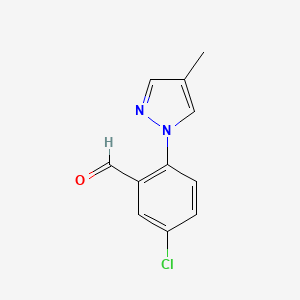

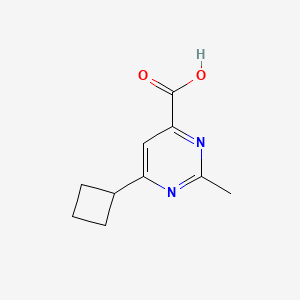
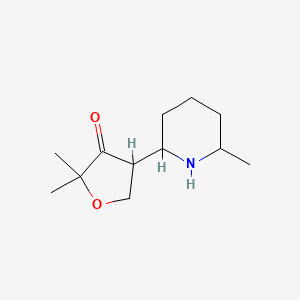
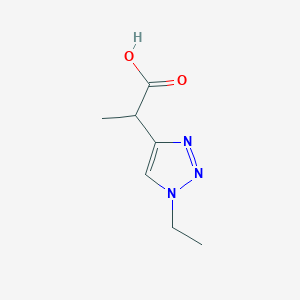
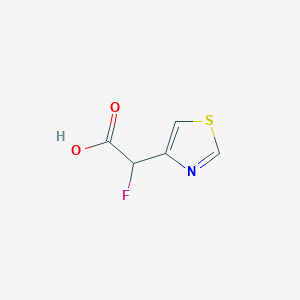
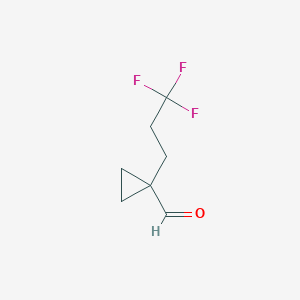
![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
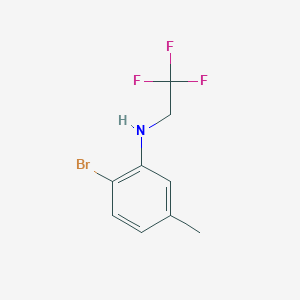
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)

